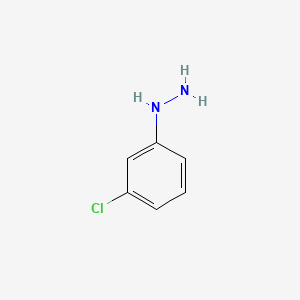

(3-Chlorophenyl)hydrazine

Description

Properties

IUPAC Name |

(3-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPJLZASIVURDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163761 | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-20-3 | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Chlorophenyl)hydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK2TV9Y5UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3-Chlorophenyl)hydrazine hydrochloride physical properties

<-48> ## (3-Chlorophenyl)hydrazine Hydrochloride: A Comprehensive Technical Guide for the Modern Researcher

Foreword

In the intricate world of synthetic chemistry and pharmaceutical development, the foundational knowledge of a starting material's physical and chemical characteristics is not merely academic—it is the bedrock of innovation and reproducible success. This compound hydrochloride serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds, which are the core structures of many pharmacologically active molecules. This guide provides a detailed exploration of the essential physical properties of this compound hydrochloride, moving beyond simple data points to offer critical insights into the rationale behind its behavior and the robust methodologies necessary for its accurate characterization.

Molecular Identity and Structural Framework

This compound hydrochloride is the hydrochloride salt of this compound. The strategic placement of the chlorine atom at the meta-position of the phenyl ring profoundly influences its electronic properties and reactivity, distinguishing it from its unsubstituted counterpart, phenylhydrazine.

Molecular Structure:

Figure 1: Chemical structure of this compound hydrochloride. This diagram illustrates the connectivity of atoms, with the hydrochloride forming a salt with the hydrazine moiety.

Core Physical Properties: A Tabulated Summary

A precise and accurate understanding of a compound's physical properties is indispensable for its effective application in research and manufacturing. The following table consolidates the key physical characteristics of this compound hydrochloride, compiled from multiple reputable chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈Cl₂N₂ | [1][2][3][4][5] |

| Molecular Weight | 179.05 g/mol | [1][2][4] |

| Appearance | White to off-white, pink, or light beige crystalline powder | [4][6][7] |

| Melting Point | 240-245 °C (with decomposition) | [1][4][7] |

| Solubility | Soluble in water and methanol | [6][7][8] |

| Storage Conditions | Keep in a dark place, sealed in dry conditions, at room temperature. Some sources recommend 2-8°C. | [7] |

Experimental Protocols for Property Determination: The "Why" Behind the "How"

The data presented are the culmination of rigorous experimental work. A comprehension of these methods is vital for any scientist utilizing this compound, enabling in-house verification and fostering a more profound appreciation for the data's implications.

Melting Point Analysis: A Gateway to Purity Assessment

Experimental Workflow:

Figure 2: Standard workflow for determining the melting point of a solid sample.

Expertise & Causality: The melting point is a critical indicator of purity. A sharp, narrow melting range is characteristic of a pure compound. The observation of decomposition at the melting point is a crucial piece of information for a synthetic chemist.[1][4][7] It signals that prolonged exposure to high temperatures, even at the melting point, can lead to degradation of the material, which would adversely affect reaction yields and the purity of the final product.

Solubility Determination: A Foundation for Reaction and Purification Design

Protocol:

-

Solvent Preparation: A precise volume of the solvent (e.g., deionized water or methanol) is measured into a vial and brought to a constant, recorded temperature (e.g., 25 °C).

-

Incremental Addition: Small, accurately weighed amounts of this compound hydrochloride are added to the solvent.

-

Vigorous Agitation: After each addition, the mixture is stirred or vortexed until the solid is completely dissolved.

-

Saturation Point: The additions continue until a point where the solid material no longer dissolves, indicating a saturated solution.

-

Calculation: The total mass of the dissolved solid is used to calculate the solubility, typically expressed in grams per 100 mL or moles per liter.

Trustworthiness & Self-Validation: The reliability of this protocol is rooted in its stepwise approach and the clear visual endpoint of saturation. To create a self-validating system, this experiment should be performed across a range of temperatures to construct a solubility curve. This curve is an invaluable tool for designing reaction conditions, particularly for controlling reaction rates and for developing robust crystallization procedures for product purification.

Stability, Storage, and Handling: Ensuring Compound Integrity

This compound hydrochloride is sensitive to air and light. To maintain its chemical integrity, it must be stored in a tightly sealed container in a cool, dark, and dry environment.[7] While room temperature storage is often cited, some suppliers recommend refrigeration at 2-8°C.[7] The compound is stable under recommended storage conditions.[9][10]

Authoritative Insight: The hydrazine functional group is inherently susceptible to oxidation. While the hydrochloride salt form imparts greater stability compared to the free base, precautions are still necessary.[6] For reactions requiring high purity and yield, it is best practice to handle this reagent under an inert atmosphere, such as nitrogen or argon, to mitigate the formation of oxidative byproducts. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[9]

Spectroscopic Characterization: Verifying Molecular Identity

While specific spectral data is lot-dependent, a general understanding of the expected spectroscopic features is essential for confirming the identity and purity of this compound hydrochloride.

-

Infrared (IR) Spectroscopy: Key characteristic peaks are expected for N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region), aromatic C-H stretching (just above 3000 cm⁻¹), and C=C stretching within the aromatic ring (around 1450-1600 cm⁻¹). The C-Cl stretching frequency will be found in the fingerprint region (generally below 800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the aromatic ring will produce a complex multiplet pattern in the downfield region (typically 6.5-8.0 ppm). The N-H protons will also be present, though their chemical shift can be influenced by solvent and concentration.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with the chemical shift of the carbon atom bonded to the chlorine being notably affected.

-

-

Mass Spectrometry (ESI-MS): An expected (M+1)⁺ peak would be observed at m/z 143.3, corresponding to the free base form of the molecule.[11]

Conclusion

This compound hydrochloride is a valuable and versatile reagent. Its successful application in research and development is directly proportional to a thorough understanding of its physical properties. This guide has provided not only the essential data but also the critical context behind the experimental determination of these properties and their practical implications. By adhering to the principles of proper handling, storage, and characterization outlined herein, scientists can ensure the integrity of their starting materials, paving the way for more reliable, reproducible, and ultimately successful synthetic endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75332, this compound. [Link]

-

Chemsrc. 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4. [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

-

Shree Sidhdhanath Industries. 4 Chloro Phenyl Hydrazine Hydrochloride. [Link]

Sources

- 1. 3-Chlorophenylhydrazine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. A14770.09 [thermofisher.com]

- 4. 3-Chlorophenylhydrazine hydrochloride | 2312-23-4 [chemicalbook.com]

- 5. 3-Chlorophenylhydrazine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 6. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]

- 7. 3-Chlorophenylhydrazine hydrochloride CAS#: 2312-23-4 [m.chemicalbook.com]

- 8. 3-Chlorophenylhydrazine Hydrochloride | 2312-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Bot Verification [rasayanjournal.co.in]

(3-Chlorophenyl)hydrazine CAS number and structure

An In-depth Technical Guide to (3-Chlorophenyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a substituted aromatic hydrazine that serves as a pivotal building block in modern synthetic organic and medicinal chemistry. Valued for the reactive hydrazine moiety attached to a chlorinated phenyl ring, it is a key precursor for the synthesis of a wide array of heterocyclic compounds. Its most prominent application lies in the construction of indole scaffolds via the Fischer indole synthesis, a foundational reaction in the development of numerous pharmaceutical agents. This guide provides an in-depth exploration of this compound, detailing its chemical identity, synthesis, core reactivity, and applications, with a focus on its utility for researchers and professionals in drug development. The compound is most commonly supplied and utilized as its more stable hydrochloride salt, a distinction that is critical for experimental design and will be addressed herein.

Chemical Identity and Physicochemical Properties

Accurate identification of a chemical entity is fundamental for reproducible research. This compound is primarily available as a free base or as a hydrochloride salt. The salt form, this compound hydrochloride, is generally preferred in laboratory settings due to its enhanced stability and ease of handling compared to the free base.[1]

Chemical Identifiers

A summary of the primary identifiers for both the free base and its common hydrochloride salt is provided below.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 14763-20-3[2][3][4] | 2312-23-4[5][6] |

| IUPAC Name | This compound[2] | 1-(3-chlorophenyl)hydrazine hydrochloride[5] |

| Molecular Formula | C₆H₇ClN₂[2] | C₆H₈Cl₂N₂[6] |

| InChI | InChI=1S/C6H7ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2[2] | InChI=1S/C6H7ClN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H[5] |

| SMILES | C1=CC(=CC(=C1)Cl)NN[2] | [H+].[Cl-].NNC1=CC=CC(Cl)=C1[7] |

Chemical Structures

The molecular structures of the free base and its hydrochloride salt are depicted below.

Caption: General synthesis workflow for this compound.

Example Experimental Protocol: Synthesis via Diazotization and Reduction

This protocol is a representative procedure adapted from established methods for preparing substituted phenylhydrazines. [8][9] Materials:

-

3-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Pyrosulfite (Na₂S₂O₅) or Stannous Chloride (SnCl₂)

-

Sodium Hydroxide (NaOH) solution

-

Diethyl Ether or Dichloromethane

-

Ice

Procedure:

-

Diazotization:

-

In a reaction vessel, dissolve 3-chloroaniline in concentrated HCl and water, then cool the mixture to 0–5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Reduction:

-

In a separate vessel, prepare a solution of the reducing agent (e.g., sodium pyrosulfite in water).

-

Slowly add the cold diazonium salt solution to the reducing solution, maintaining a controlled temperature as specified by the chosen reducing agent (e.g., 10-35 °C for sodium pyrosulfite). [8]3. Work-up and Isolation:

-

After the reaction is complete, neutralize the mixture by carefully adding a base, such as a sodium hydroxide solution, until the pH is alkaline. This precipitates the free base of this compound.

-

Extract the product into an organic solvent like diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

For the hydrochloride salt, the crude free base can be dissolved in a suitable solvent and treated with HCl.

-

Core Application: The Fischer Indole Synthesis

The paramount importance of this compound in drug discovery stems from its role as a key reactant in the Fischer indole synthesis. This reaction, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. [10]

Mechanistic Overview

The Fischer indole synthesis transforms a phenylhydrazine and an aldehyde or ketone into an indole under acidic conditions. [10][11]The reaction proceeds through several key steps:

-

Hydrazone Formation: The this compound reacts with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

-[2][2]Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a-[2][2]sigmatropic rearrangement (a Claisen-like rearrangement), which breaks the N-N bond and forms a new C-C bond, temporarily disrupting the aromaticity of the phenyl ring. [10][12]4. Rearomatization and Cyclization: A proton transfer restores aromaticity, followed by an intramolecular nucleophilic attack by the amino group onto an imine carbon, forming a five-membered ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia (NH₃) to yield the final, stable aromatic indole product.

Caption: Mechanistic steps of the Fischer Indole Synthesis.

Protocol: Synthesis of a 6-Chloroindole Derivative

Objective: To synthesize a 6-chloro-substituted indole from this compound hydrochloride and a suitable ketone (e.g., cyclohexanone).

Materials:

-

This compound hydrochloride

-

Cyclohexanone

-

Acid catalyst (e.g., Zinc Chloride (ZnCl₂), Polyphosphoric Acid (PPA), or glacial acetic acid) [10][13]* Solvent (e.g., ethanol, acetic acid, or toluene)

Procedure:

-

Hydrazone Formation (Optional Pre-step):

-

Dissolve this compound hydrochloride and cyclohexanone in ethanol.

-

Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone. The product may precipitate upon cooling and can be isolated.

-

-

Indolization:

-

Combine the phenylhydrazine (or the pre-formed hydrazone) and the ketone in a reaction vessel with the chosen acid catalyst.

-

Heat the reaction mixture to a temperature appropriate for the catalyst (e.g., reflux in acetic acid or higher temperatures for PPA).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.

-

Neutralize the mixture with a suitable base if a strong acid catalyst was used.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude indole derivative by recrystallization or column chromatography.

-

The use of this compound in this reaction reliably yields indoles with a chlorine atom at the 6-position of the indole ring, a valuable handle for further functionalization in drug development.

Safety and Handling

This compound and its hydrochloride salt are hazardous chemicals that must be handled with appropriate safety precautions.

Hazard Profile

The compound is classified as harmful and an irritant. [14]Users must consult the latest Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Hazard Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

| Source: Compiled from multiple safety data sheets. | |

| [14][15][16] |

Recommended Handling and Storage

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors. [14][15]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [14][16]* Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [14][15]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [14]

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules. Its central role in the Fischer indole synthesis makes it an indispensable tool for medicinal chemists and drug development professionals aiming to create novel therapeutics based on the indole scaffold. A thorough understanding of its properties, synthetic routes, and safe handling protocols, as detailed in this guide, is essential for its effective and responsible application in the research and development landscape.

References

-

Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4), 1924-1933. [Link]

-

This compound | C6H7ClN2 | CID 75332. (n.d.). PubChem. [Link]

-

This compound | CAS#:14763-20-3. (n.d.). Chemsrc. [Link]

-

This compound. (n.d.). SpectraBase. [Link]

-

Synthesis of p-chlorophenyl-hydrazine. (n.d.). PrepChem.com. [Link]

- Method for preparing 3-chlorine phenylhydrazine. (2008).

-

Taber, G. P., & Shrestha, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54626-54653. [Link]

-

All chemicals listed on the IChEMS Register. (n.d.). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

-

ethyl(iodo)mercury | CAS#:2440-42-8. (n.d.). Chemsrc. [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026. [Link]

-

CAS RN List - Mercury and mercury compounds. (n.d.). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Mercury Compounds. (n.d.). Pharos. [Link]

- Preparation method for 3-chlorophenyl-hydrazine oxalate. (2016).

-

This compound;chloride | C6H7Cl2N2-. (n.d.). PubChem. [Link]

-

Red List CAS. (n.d.). WAP Sustainability. [Link]

-

4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications. (2025, March 2). LinkedIn. [Link]

-

Kaushik, N. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1593. [Link]

-

Li, Y., et al. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5809. [Link]

-

de F. A. F. Basto, A. P., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(21), 6649. [Link]

-

Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 90, 287-300. [Link]

Sources

- 1. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]

- 2. This compound | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:14763-20-3 | Chemsrc [chemsrc.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound hydrochloride | 2312-23-4 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. A14770.30 [thermofisher.com]

- 8. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

A Guide to the Synthesis of (3-Chlorophenyl)hydrazine from 3-Chloroaniline: Mechanism, Protocol, and Safety

(3-Chlorophenyl)hydrazine stands as a pivotal intermediate in the synthesis of a wide array of fine chemicals, most notably in the pharmaceutical and agrochemical sectors. Its structural motif is a key building block for creating complex heterocyclic systems, such as indoles via the Fischer indole synthesis. This guide provides a comprehensive overview of the predominant and industrially relevant method for its preparation: the diazotization of 3-chloroaniline followed by a controlled reduction. The narrative emphasizes the rationale behind procedural choices, adherence to safety protocols, and the critical parameters that govern reaction success.

The Core Synthetic Strategy: A Two-Stage Transformation

The conversion of 3-chloroaniline to this compound is efficiently achieved through a two-step sequence. This process first involves the transformation of the relatively stable primary aromatic amine into a highly reactive diazonium salt. This intermediate is then immediately subjected to a reduction reaction to yield the final hydrazine product, typically isolated as its more stable hydrochloride salt.

Caption: High-level workflow for the synthesis.

Part I: Diazotization of 3-Chloroaniline

The initial and most critical step is the diazotization of the primary aromatic amine. This reaction converts the amino group into a diazonium group (-N₂⁺), creating an excellent leaving group (N₂) and a reactive intermediate for subsequent transformations.

Mechanism and Guiding Principles

The reaction is initiated by generating nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][2] The acid then protonates the nitrous acid, which loses water to form the highly electrophilic nitrosonium ion (N≡O⁺). This ion is the key species that reacts with the nucleophilic nitrogen of 3-chloroaniline. A series of proton transfers and a final dehydration step yield the 3-chlorobenzenediazonium salt.[1][3]

Caption: The mechanism of diazonium salt formation.

Causality of Experimental Conditions

-

Low Temperature (0-5°C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can readily decompose at higher temperatures, primarily through reaction with water to form the corresponding phenol (3-chlorophenol), leading to significant yield loss and impurities.[1] The ice-cold condition ensures the intermediate's integrity until it is consumed in the next step.

-

Excess Mineral Acid: The use of excess hydrochloric acid serves three purposes:

-

It ensures the complete generation of nitrous acid from sodium nitrite.

-

It maintains a low pH, which prevents the newly formed diazonium salt from coupling with unreacted 3-chloroaniline, a reaction that would form undesirable azo dye byproducts.

-

It helps to stabilize the diazonium salt in the aqueous solution.

-

Experimental Protocol: Diazotization of 3-Chloroaniline

This protocol is adapted from established literature procedures.[4][5] All operations must be conducted in a fume hood with appropriate personal protective equipment.

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 55 mL of water and 57.5 mL of 10N hydrochloric acid.

-

Cool the mixture to 0°C in an ice-salt bath.

-

While maintaining the temperature between 0-5°C, slowly add 25.4 g (0.2 mol) of 3-chloroaniline. Stir until a fine slurry of the hydrochloride salt is formed.

-

Prepare a solution of 15 g (0.217 mol) of sodium nitrite in 30 mL of water and cool it.

-

Add the sodium nitrite solution dropwise to the 3-chloroaniline slurry over 30-45 minutes. The temperature of the reaction mixture must be strictly maintained below 5°C.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of urea to quench the excess nitrous acid.

-

The resulting cold diazonium salt solution is highly reactive and should be used immediately in the subsequent reduction step. Do not attempt to isolate the diazonium salt.

Part II: Reduction to this compound

The second stage involves the reduction of the diazonium salt. The choice of reducing agent is critical for efficiency, cost, and safety. While reagents like stannous chloride are effective, the most common industrial method, based on the Fischer Phenylhydrazine Synthesis, utilizes a sulfite-based reducing agent.[6][7][8]

Choice of Reducing Agent: Sodium Metabisulfite

Sodium metabisulfite (Na₂S₂O₅), which acts as a source of bisulfite in solution, is an excellent choice due to its low cost, availability, and high efficiency.[4] The reduction proceeds by forming a diazosulfonate intermediate, which is then reduced to a hydrazinesulfonate. The final step is an acid-catalyzed hydrolysis to cleave the N-S bond, liberating the hydrazine as its hydrochloride salt.[7]

Causality of Experimental Conditions

-

pH Control (7-9): A patent for this synthesis specifies that the initial reduction should be carried out under neutral to slightly alkaline conditions (pH 7-9).[4] This pH range facilitates the nucleophilic attack of the sulfite on the diazonium cation without promoting unwanted side reactions.

-

Temperature Progression: The initial addition of the diazonium salt to the reducing solution is performed at a controlled temperature (10-25°C) to manage the exotherm.[4] The temperature is then raised significantly (to 90-100°C) during the final acid hydrolysis step to provide the activation energy needed to break the stable N-S bond.[4]

Experimental Protocol: Reduction and Isolation

This protocol is adapted from a patented procedure.[4]

-

In a separate large beaker or flask, add 125 mL of water and, while stirring, dissolve 64 g of sodium metabisulfite and 65 g of sodium hydroxide. This creates a solution with a pH of approximately 7.

-

Cool this reducing solution to around 18°C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing solution. Monitor the temperature and pH, maintaining them at 20-22°C and a pH of ~7 throughout the addition.

-

After the addition is complete, stir the mixture for 30 minutes.

-

Slowly and carefully add 115 mL of 10N hydrochloric acid to the reaction mixture.

-

Heat the acidified mixture to 97-100°C and maintain this temperature for 30 minutes to complete the hydrolysis.

-

Cool the mixture to 20°C. The this compound hydrochloride will precipitate as a solid.

-

Collect the solid product by filtration and wash the filter cake with cold water.

-

For further purification, the crude product can be redissolved in hot water, treated with activated carbon to remove colored impurities, filtered while hot, and then recrystallized by cooling and adding hydrochloric acid.[4]

-

Dry the final product under vacuum to yield this compound hydrochloride.

Data Summary and Quality Control

Effective synthesis relies on precise control over stoichiometry and reaction conditions. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final product and quantifying any potential impurities, such as positional isomers or unreacted starting materials.[9]

| Parameter | Value / Range | Rationale & Justification |

| **Molar Ratio (Aniline:NaNO₂) ** | 1 : 1.05-1.1 | A slight excess of sodium nitrite ensures the complete conversion of the primary amine. |

| Molar Ratio (Aniline:Na₂S₂O₅) | ~1 : 1.7 | A significant excess of the reducing agent is required to drive the reaction to completion. |

| Diazotization Temperature | 0-5 °C | Crucial for preventing the thermal decomposition of the unstable diazonium salt intermediate.[5] |

| Reduction Temperature | 10-25 °C | Allows for controlled reaction between the diazonium salt and the sulfite reducing agent.[4] |

| Hydrolysis Temperature | 97-100 °C | Provides the necessary energy to hydrolyze the hydrazinesulfonate intermediate.[4] |

| Typical Yield | > 85% | Demonstrates the efficiency of this established industrial process. |

| Expected Purity (Post-Purification) | > 99.5% (by HPLC) | High purity is achievable with careful execution and purification.[4] |

Critical Safety and Hazard Management

The synthesis of this compound involves several hazardous materials and conditions that demand strict safety protocols.

-

Chemical Hazards:

-

3-Chloroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen.

-

Sodium Nitrite: A strong oxidizer and highly toxic if ingested.

-

Hydrazine Derivatives: Phenylhydrazines are toxic and are considered potential carcinogens.[10][11] All handling should be performed with engineering controls to prevent exposure.[12][13]

-

-

Process Hazards:

-

Diazonium Salts: Are notoriously unstable and can be explosive in a solid, dry state. They must always be kept in a cold solution and never be isolated.

-

Exothermic Reactions: Both the diazotization and reduction steps can release significant heat. Controlled, slow addition of reagents and efficient cooling are essential to prevent thermal runaways.

-

-

Personal Protective Equipment (PPE) and Engineering Controls:

-

All operations must be conducted within a certified chemical fume hood.[11]

-

Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[11]

-

Use appropriate chemical-resistant gloves (e.g., nitrile or chloroprene).[11]

-

Ensure an eyewash station and safety shower are immediately accessible.[13]

-

Conclusion

The synthesis of this compound from 3-chloroaniline via diazotization and subsequent reduction is a robust, well-documented, and scalable process. Success hinges on a disciplined approach to the procedure, particularly the stringent control of temperature during the formation of the diazonium salt and the management of pH during the reduction step. Given the hazardous nature of the intermediates and the final product, a thorough understanding of and adherence to safety protocols is not merely recommended but is imperative for the well-being of the researcher and the integrity of the experiment.

References

-

Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

-

Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN Journal of Chemistry. [Link]

-

Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. Patsnap Eureka. [Link]

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Pro-Chem. [Link]

-

A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Royal Society of Chemistry. [Link]

-

Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

-

Fischer Phenylhydrazine Synthesis. Merck Index. [Link]

- Method for preparing 3-chlorine phenylhydrazine.

- A kind of synthetic method of substituted phenylhydrazines and its salt.

-

Material Safety Data Sheet - Hydrazine Monohydrate 99%. Cole-Parmer. [Link]

-

Standard Operating Procedure: Hydrazine. UC Santa Barbara Environmental Health & Safety. [Link]

- Conversion of aromatic diazonium salt to aryl hydrazine.

- A kind of synthetic method to chlorophenyl hydrazine.

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

PHENYLHYDRAZINE HYDROCHLORIDE. Organic Syntheses. [Link]

-

Synthesis of p-chlorophenyl-hydrazine. PrepChem.com. [Link]

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. National Center for Biotechnology Information. [Link]

- Process for the preparation of substituted phenyl hydrazines.

- Process for the preparation of substituted phenylhydrazines.

-

Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]

-

Diazotization Reaction Mechanism. BYJU'S. [Link]

-

3-chlorophenol, 3-chloroaniline. Sciencemadness Discussion Board. [Link]

-

Novel synthesis process of P-chlorophenylhydrazine hydrochloride. Patsnap Eureka. [Link]

-

The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. ResearchGate. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

Sources

- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]

- 5. Novel synthesis process of P-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Phenylhydrazine Synthesis [drugfuture.com]

- 8. prepchem.com [prepchem.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Spectroscopic Data of (3-Chlorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for (3-Chlorophenyl)hydrazine, a key intermediate in pharmaceutical and chemical synthesis. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation. This document moves beyond a simple data repository to offer insights into the causal relationships between molecular structure and spectral features, grounded in established analytical principles.

Introduction

This compound [C₆H₇ClN₂], with a molecular weight of 142.59 g/mol , is a substituted aromatic hydrazine.[1] Its structure, featuring a chloro-substituted phenyl ring attached to a hydrazine moiety, gives rise to a unique spectroscopic fingerprint. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing both the spectral information and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the hydrazine group.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on the phenyl ring, and signals from the hydrazine protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative about the substitution pattern.

Expected ¹H NMR Data:

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-2 | ~7.1-7.2 | d | ~2 |

| H-4 | ~6.8-6.9 | dd | ~8, 2 |

| H-5 | ~7.2-7.3 | t | ~8 |

| H-6 | ~6.7-6.8 | d | ~8 |

| -NH- | Broad singlet | - | - |

| -NH₂ | Broad singlet | - | - |

Note: Predicted values are based on typical chemical shifts for substituted phenylhydrazines and chlorobenzenes. Actual values may vary depending on solvent and concentration.

Interpretation and Causality:

The presence of the electron-withdrawing chlorine atom at the C-3 position influences the electron density around the aromatic ring, leading to distinct chemical shifts for the four aromatic protons. The ortho- and para-protons (H-2, H-6, and H-4) are generally shifted slightly upfield compared to benzene due to the electron-donating effect of the hydrazine group, while the chloro-group's inductive effect deshields them. The complex interplay of these effects results in the predicted chemical shift ranges. The splitting patterns (multiplicities) arise from spin-spin coupling with adjacent protons, providing connectivity information. The protons of the hydrazine group (-NH- and -NH₂) are expected to appear as broad singlets due to rapid proton exchange and quadrupolar relaxation from the nitrogen atoms.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct look at the carbon framework of this compound. Due to the molecule's asymmetry, six distinct signals are expected for the six carbon atoms of the phenyl ring.

¹³C NMR Data for this compound Hydrochloride:

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 149.9 |

| C-2 | 112.5 |

| C-3 | 134.5 |

| C-4 | 119.1 |

| C-5 | 130.4 |

| C-6 | 120.5 |

Data obtained from SpectraBase for (m-chlorophenyl)hydrazine, hydrochloride.

Interpretation and Causality:

The carbon atom directly attached to the nitrogen of the hydrazine group (C-1) is significantly deshielded and appears at a high chemical shift. The carbon bearing the chlorine atom (C-3) is also deshielded due to the electronegativity of chlorine. The remaining carbon signals are assigned based on established substituent effects in substituted benzenes.[2][3] The use of a proton-decoupled ¹³C NMR experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

Set an appropriate relaxation delay (e.g., 2 seconds).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the hydrazine group, the C-H and C=C bonds of the aromatic ring, and the C-Cl bond.

IR Data for this compound Hydrochloride:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3142.2 | Strong | N-H stretch |

| 3024.4 | Medium | Aromatic C-H stretch |

| 2662.6 | Broad | N-H stretch (salt) |

| 1586.9 | Strong | C=C aromatic ring stretch |

| 1507.9 | Strong | C=C aromatic ring stretch |

| 1074.3 | Strong | C-Cl stretch |

| 887.5 | Strong | Aromatic C-H out-of-plane bend |

| 768.3 | Strong | Aromatic C-H out-of-plane bend |

| 685.0 | Strong | Aromatic C-H out-of-plane bend |

Data obtained from a research article for the hydrochloride salt.[4]

Interpretation and Causality:

-

N-H Stretching: The strong, broad band around 3142 cm⁻¹ is characteristic of the N-H stretching vibrations of the hydrazine group. In the hydrochloride salt, an additional broad absorption is observed at lower wavenumbers due to the protonated amine.

-

Aromatic C-H Stretching: The absorption above 3000 cm⁻¹, at 3024.4 cm⁻¹, is typical for C-H stretching in aromatic rings.

-

Aromatic C=C Stretching: The strong bands at 1586.9 and 1507.9 cm⁻¹ are due to the C=C stretching vibrations within the phenyl ring.

-

C-Cl Stretching: The strong absorption at 1074.3 cm⁻¹ is characteristic of the C-Cl stretching vibration.

-

Aromatic C-H Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) at 887.5, 768.3, and 685.0 cm⁻¹ correspond to the out-of-plane C-H bending vibrations of the substituted benzene ring, which are diagnostic of the substitution pattern.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.

Protocol: KBr Pellet Preparation and Analysis

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopy-grade KBr powder in an oven to remove any moisture, which can interfere with the spectrum.

-

In a clean and dry agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.[5][6]

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum provides the molecular weight of the compound and structural information from the fragmentation pattern.

Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 144 | Moderate | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 142 | High | [M]⁺ (Molecular Ion, presence of ³⁵Cl isotope) |

| 113 | Moderate | [M - N₂H]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 51 | Moderate | [C₄H₃]⁺ |

Data obtained from PubChem and represents typical fragmentation for this class of compounds.[1]

Interpretation and Fragmentation Pathway:

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 142. The presence of a significant peak at m/z 144 ([M+2]⁺) with approximately one-third the intensity of the molecular ion is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern is key to confirming the structure. A plausible fragmentation pathway involves:

-

Initial Ionization: The high-energy electrons knock off an electron from the this compound molecule to form the molecular ion [M]⁺.

-

Loss of the Hydrazine Moiety: A common fragmentation pathway for phenylhydrazines is the cleavage of the C-N bond, leading to the loss of the hydrazine group or parts of it. The peak at m/z 113 likely corresponds to the loss of a neutral N₂H radical.

-

Formation of the Phenyl Cation: The base peak at m/z 77 is characteristic of the phenyl cation [C₆H₅]⁺, formed by the cleavage of the C-N bond and loss of the chloro-hydrazine moiety.

-

Further Fragmentation: The phenyl cation can further fragment to produce smaller ions, such as the peak at m/z 51, corresponding to the [C₄H₃]⁺ ion.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general steps for acquiring an EI mass spectrum of this compound.

Protocol: EI-MS Data Acquisition

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe is commonly used.

-

The sample is heated to vaporize it into the ion source.

-

-

Ionization:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak and the major fragment ions.

-

Propose a fragmentation mechanism that is consistent with the observed spectrum and the known structure of the molecule.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum provides clear evidence for the key functional groups, namely the hydrazine moiety, the aromatic ring, and the carbon-chlorine bond. Finally, the mass spectrum confirms the molecular weight and provides structural information through its characteristic fragmentation pattern. By understanding the principles behind these spectroscopic techniques and their application to this compound, researchers and drug development professionals can confidently utilize this data for their specific applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Department of Chemistry. Retrieved from: [Link]

-

Shimadzu. KBr Pellet Method. Retrieved from: [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Retrieved from: [Link]

-

Sharma, S. K., et al. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 1924-1933. Retrieved from: [Link]

-

SpectraBase. (m-chlorophenyl)hydrazine, hydrochloride. Wiley. Retrieved from: [Link]

-

Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene. Retrieved from: [Link]

-

Parr, J. et al. (2018). The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes. The Journal of Physical Chemistry A, 122(20), 4746-4755. Retrieved from: [Link]

-

Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3619. Retrieved from: [Link]

-

ResearchGate. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Analytical Chemistry, 52(2). Retrieved from: [Link]

Sources

- 1. This compound | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

The Phenylhydrazine Saga: From a Fortuitous Discovery to Cornerstones of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of substituted phenylhydrazines, a class of compounds that has left an indelible mark on synthetic chemistry and its applications. From Hermann Emil Fischer's serendipitous discovery of the parent molecule, phenylhydrazine, in 1875, this document traces the evolution of their synthesis, from classical methods to modern innovations. We delve into the profound impact of substituted phenylhydrazines on various scientific domains, most notably in the development of pharmaceuticals, the vibrant world of synthetic dyes, and the advancement of agrochemicals. This guide offers not only a historical narrative but also practical, in-depth experimental protocols for the synthesis of key substituted phenylhydrazines, comparative data on synthetic methodologies, and visualizations of core chemical principles, serving as a vital resource for professionals in the chemical and pharmaceutical sciences.

The Genesis: Hermann Emil Fischer and the Dawn of Hydrazine Chemistry

The story of phenylhydrazines begins with a pivotal moment in the history of organic chemistry. In 1875, the eminent German chemist Hermann Emil Fischer, who would later be awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses, first characterized a phenylhydrazine derivative.[1][2] He prepared it through the reduction of a phenyl diazonium salt using sulfite salts.[2][3] This discovery was not merely the creation of a new compound; it was the dawn of a new era in the understanding and manipulation of organic molecules.

Fischer himself was quick to recognize the immense potential of his discovery. He masterfully employed phenylhydrazine to elucidate the complex structures of carbohydrates by forming crystalline hydrazones, known as osazones, with sugar aldehydes.[2][3] This technique provided a crucial tool for the separation and characterization of sugars, a notoriously challenging task at the time. Beyond his groundbreaking work with sugars, Fischer also laid the foundation for another cornerstone of heterocyclic chemistry: the Fischer indole synthesis , discovered in 1883.[3] This acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone to form an indole ring system remains a fundamental and widely used method for the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[3]

The Art of Synthesis: An Evolutionary Tale

The synthetic routes to substituted phenylhydrazines have evolved significantly since Fischer's initial report, driven by the demand for greater efficiency, safety, and substrate scope. The classical and still widely practiced approach mirrors Fischer's original methodology, revolving around the diazotization of a substituted aniline followed by reduction of the resulting diazonium salt.

The Classical Pathway: Diazotization and Reduction

This venerable two-step process remains the workhorse for the synthesis of a wide array of substituted phenylhydrazines.

Step 1: Diazotization of Substituted Anilines

The journey begins with the conversion of a primary aromatic amine (a substituted aniline) into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

The crux of the synthesis lies in the reduction of the diazonium salt to the corresponding phenylhydrazine. A variety of reducing agents have been employed over the years, each with its own set of advantages and disadvantages.

-

Sulfite/Bisulfite Method: This is the classical method employed by Fischer, utilizing sodium sulfite or bisulfite as the reducing agent.[3]

-

Stannous Chloride (SnCl₂): The use of stannous chloride in concentrated hydrochloric acid is a common and effective method for the reduction of diazonium salts.

-

Zinc Dust: Zinc dust in an acidic medium can also be used as a reducing agent.[4]

The choice of reducing agent can influence the reaction conditions, yield, and purity of the final product. The following table provides a comparative overview of commonly used reducing agents.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Sulfite/Bisulfite | Aqueous solution, often requires heating for hydrolysis of the intermediate sulfonate. | Inexpensive, readily available. | Can sometimes lead to lower yields and the formation of byproducts. |

| Stannous Chloride (SnCl₂) / HCl | Strongly acidic medium, often performed at low temperatures. | Generally provides good yields and high purity. | Tin salts are toxic and their removal can be cumbersome. |

| Zinc Dust / Acid | Acidic medium. | Cost-effective. | Can sometimes lead to over-reduction; removal of zinc salts is necessary. |

Modern Methodologies: Pushing the Boundaries

In recent years, the drive for more sustainable and efficient chemical processes has led to the development of novel synthetic strategies for substituted phenylhydrazines.

-

Continuous Flow Synthesis: This innovative approach offers significant advantages in terms of safety, scalability, and product purity. By integrating the diazotization, reduction, and salt formation steps into a continuous flow reactor, the hazardous accumulation of unstable diazonium salts is avoided, and reaction times can be dramatically reduced.[5]

-

Alternative Reducing Agents: Research continues to explore more environmentally friendly and efficient reducing agents. For instance, the use of sodium dithionite has been investigated as a potent alternative.

The following diagram illustrates the classical synthetic pathway to substituted phenylhydrazines.

Caption: Classical synthesis of substituted phenylhydrazines.

Pillars of Application: The Far-Reaching Impact of Substituted Phenylhydrazines

The true significance of substituted phenylhydrazines lies in their extensive and diverse applications across various scientific and industrial domains. The ability to introduce a wide range of substituents onto the phenyl ring allows for the fine-tuning of their chemical and biological properties, leading to the development of a vast array of valuable compounds.

The Pharmaceutical Frontier: From Pain Relief to Modern Therapeutics

The phenylhydrazine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of drugs with diverse therapeutic activities.

-

Antipyrine and its Derivatives: One of the earliest triumphs of phenylhydrazine chemistry in medicine was the synthesis of antipyrine in 1883 by Ludwig Knorr.[3] This derivative of phenylhydrazine was one of the first completely synthetic drugs and was widely used as an analgesic and antipyretic.

-

Triptans for Migraine Relief: The Fischer indole synthesis, which utilizes substituted phenylhydrazines, is a key step in the synthesis of the triptan class of drugs, which are highly effective for the treatment of migraine headaches.

-

Modern Drug Discovery: Substituted phenylhydrazines continue to be crucial intermediates in the synthesis of a wide range of modern pharmaceuticals. For example, 4-hydrazinobenzoic acid is a key building block in the synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload.[1][6] The synthesis of various anticancer, antibacterial, and antiviral agents also relies on substituted phenylhydrazine precursors.[7]

The following diagram illustrates the role of a substituted phenylhydrazine in the Fischer indole synthesis, a key reaction in the production of many pharmaceuticals.

Caption: The Fischer Indole Synthesis workflow.

The Colorful World of Azo Dyes

Substituted phenylhydrazines are intrinsically linked to the history of synthetic dyes. While azo dyes are typically formed from the coupling of a diazonium salt with an activated aromatic ring, the chemistry of diazonium salts, the precursors to phenylhydrazines, is central to this field. The development of the diazotization reaction by Peter Griess in 1858 paved the way for the creation of a vast spectrum of vibrant and lightfast azo dyes.[8][9] Aniline Yellow, discovered in 1861, was one of the first azo dyes.[10] The introduction of various substituents on the aromatic rings of the coupling components allows for the synthesis of dyes with a wide range of colors and properties, which have been instrumental in the textile, leather, and food industries.[10][11][12]

Agrochemical Innovations: Protecting Global Food Supplies

Substituted phenylhydrazines are also key components in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.[13][14] The ability to tailor the substitution pattern on the phenyl ring allows for the development of active ingredients with specific modes of action and target selectivity. For instance, certain phenylhydrazine derivatives are used in the synthesis of pyrazole-based herbicides.[13]

Experimental Protocols: A Practical Guide to Synthesis

To provide a practical resource for researchers, this section details the experimental procedures for the synthesis of two representative substituted phenylhydrazines.

Synthesis of 4-Bromophenylhydrazine Hydrochloride

This protocol outlines a common laboratory-scale synthesis of 4-bromophenylhydrazine hydrochloride from 4-bromoaniline.

Materials:

-

4-bromoaniline

-

Concentrated hydrochloric acid (37%)

-

Sodium nitrite

-

Zinc powder

-

Sodium hydroxide

-

Acetone

-

Deionized water

-

Ice

Procedure:

-

Diazotization: In a suitable reaction vessel, suspend 4-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite in water dropwise with vigorous stirring. Continue stirring for 1-1.5 hours at 0-5 °C.[7]

-

Reduction: In a separate vessel, prepare a suspension of zinc powder in water and concentrated hydrochloric acid. Cool this mixture and slowly add the previously prepared diazonium salt solution, ensuring the temperature remains below 18 °C. Stir the reaction mixture until the color changes to a grayish-white, indicating the completion of the reduction.[4]

-

Work-up and Isolation of the Free Base: Make the reaction mixture alkaline (pH ~10) by the careful addition of a concentrated sodium hydroxide solution while cooling. The 4-bromophenylhydrazine will precipitate out of the solution. Isolate the crude product by filtration.[7]

-

Purification and Salt Formation: The crude 4-bromophenylhydrazine can be purified by recrystallization. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat it with concentrated hydrochloric acid. The 4-bromophenylhydrazine hydrochloride will precipitate and can be collected by filtration, washed with a small amount of cold acetone, and dried.[4]

Synthesis of 4-Hydrazinobenzoic Acid

This protocol describes the synthesis of 4-hydrazinobenzoic acid, a key pharmaceutical intermediate, from 4-aminobenzoic acid.[1][6]

Materials:

-

4-aminobenzoic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Sodium sulfite

-

Sodium hydroxide

-

Deionized water

-

Ice

Procedure:

-

Diazotization: Dissolve 4-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature and stirring. Continue to stir for 30 minutes after the addition is complete.

-

Reduction: In a separate flask, prepare a solution of sodium sulfite in water. Cool this solution and slowly add the diazonium salt solution prepared in the previous step. The reaction mixture is then typically heated to facilitate the reduction and hydrolysis of the intermediate sulfonate.

-

Acidification and Isolation: After the reduction is complete, cool the reaction mixture and carefully acidify it with hydrochloric acid. The 4-hydrazinobenzoic acid will precipitate out of the solution. Collect the product by filtration, wash it with cold water, and dry it under vacuum.[15]

Conclusion

The discovery of phenylhydrazine by Hermann Emil Fischer was a watershed moment in organic chemistry. What began as the characterization of a single molecule has blossomed into a vast and diverse field of study with profound implications for science and society. Substituted phenylhydrazines have proven to be exceptionally versatile building blocks, enabling the synthesis of a remarkable array of compounds that have shaped our world, from life-saving medicines and vibrant dyes to essential agrochemicals. The continuous evolution of their synthesis, from classical batch processes to modern continuous flow methodologies, underscores their enduring importance. As we look to the future, the rich chemistry of substituted phenylhydrazines will undoubtedly continue to be a fertile ground for innovation, empowering researchers to address new challenges and create novel solutions for a better world.

References

-

Phenylhydrazine – Knowledge and References. (URL: [Link])

-

The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. (URL: [Link])

- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. (URL: )

- CN102382010A - Preparation process for 4- bromo phenyl hydrazine. (URL: )

-

4-Bromophenyl hydrazide. (URL: [Link])

-

Product Class 34: Arylhydrazines. (URL: [Link])

-

Synthesis of 4-Hydrazinobenzoic Acid. (URL: [Link])

-

Phenylhydrazine - Wikipedia. (URL: [Link])

-

history of azo dye chemistry. (URL: [Link])

-

Synthetic methodology for alkyl substituted hydrazines. (URL: [Link])

-

Recent advances in the synthesis of fluorinated hydrazones. (URL: [Link])

-

Azo dye - Wikipedia. (URL: [Link])

- CN101157634A - Method for preparing 4-chlorine phenylhydrazine. (URL: )

-

Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. (URL: [Link])

-

azo dye | Synthesis, Applications, Dyeing. (URL: [Link])

-

Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. (URL: [Link])

-

(PDF) Azo Dyes: From Historical Synthesis to Photoisomerization Applications and Spectral Property Studies. (URL: [Link])

-

Synthesis of allyl hydrazine: A comparative study of different methods. (URL: [Link])

-

Synthetic methodology for alkyl substituted hydrazines. (URL: [Link])

-

Unlocking the Potential: Applications of 4-Methoxyphenylhydrazine Hydrochloride in Organic Synthesis. (URL: [Link])

- EP0187285A2 - Process for the preparation of substituted phenyl hydrazines. (URL: )

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (URL: [Link])

- KR100517343B1 - Preparation method of Methoxyphenylhydrazine. (URL: )

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Page loading... [guidechem.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Azo dye - Wikipedia [en.wikipedia.org]

- 12. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]

- 13. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 14. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

Introduction: The Duality of the Hydrazine Moiety in (3-Chlorophenyl)hydrazine

An In-depth Technical Guide to the Chemical Reactivity of the Hydrazine Group in (3-Chlorophenyl)hydrazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a substituted arylhydrazine, a class of compounds first characterized by Hermann Emil Fischer in 1875[1]. It serves as a cornerstone intermediate in the synthesis of a multitude of heterocyclic scaffolds, particularly indoles, which are prevalent in pharmaceuticals and biologically active molecules[2][3]. The chemical persona of this molecule is dominated by the hydrazine group (-NHNH₂), whose reactivity is subtly but significantly modulated by the electronic effects of the chlorine atom at the meta-position of the phenyl ring.

The hydrazine moiety possesses two nitrogen atoms, each with a lone pair of electrons, rendering it both nucleophilic and basic. The terminal nitrogen (-NH₂) is generally the more reactive nucleophilic center. The chlorine atom, being an electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring and reduces the electron density on the hydrazine nitrogens. This, in turn, decreases their basicity and nucleophilicity compared to unsubstituted phenylhydrazine. However, the meta-positioning of the chlorine atom means its resonance effect (+R) does not directly influence the hydrazine group, making the inductive effect the primary electronic influence. This nuanced electronic profile is critical to understanding the reaction pathways and optimizing conditions for its synthetic transformations. This guide provides a detailed exploration of the core reactions involving the hydrazine group of this compound, focusing on the underlying mechanisms and practical applications in modern synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | [4] |

| Molecular Weight | 142.59 g/mol | [4][5] |

| Appearance | Pale yellow crystalline solid | [6][7] |

| Melting Point | 240 - 245 °C (hydrochloride salt, decomposes) | [7] |

| Boiling Point | 266 °C at 760 mmHg | [5] |

| CAS Number | 14763-20-3 (free base), 2312-23-4 (hydrochloride) | [4][6] |

Nucleophilic Reactivity: The Gateway to Heterocycles via Hydrazone Formation

The most fundamental reaction of the hydrazine group is its role as a nucleophile, particularly in reactions with carbonyl compounds (aldehydes and ketones). This condensation reaction forms a phenylhydrazone, a critical intermediate for many subsequent cyclization reactions[8][9].

Mechanism and Rationale

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. This is followed by dehydration, typically under mildly acidic conditions which serve to activate the carbonyl group towards attack and facilitate the elimination of water. The resulting C=N double bond of the hydrazone is the linchpin for powerful synthetic transformations.

The reduced nucleophilicity of this compound due to the chloro-substituent means that the reaction may require slightly more forcing conditions (e.g., gentle heating or a stronger acid catalyst) compared to more electron-rich arylhydrazines.

Experimental Protocol: General Synthesis of a (3-Chlorophenyl)hydrazone

This protocol describes a generalized procedure for the synthesis of a hydrazone from this compound and a generic ketone.

-

Reactant Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Carbonyl Addition: Add the ketone or aldehyde (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby increasing its electrophilicity.

-